Triiodo-lambda~5~-stibanethione

Description

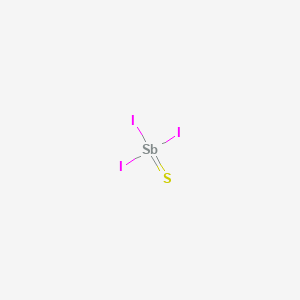

Triiodo-λ⁵-stibanethione (chemical formula: SbSI₃) is a sulfur-containing antimony(V) compound characterized by a trigonal bipyramidal geometry. Its structure comprises a central antimony atom bonded to three iodine atoms and a sulfur atom, with a lone pair occupying the fifth coordination site. This compound is notable for its unique electronic configuration, which arises from the hypervalent bonding of antimony in the +5 oxidation state.

Properties

CAS No. |

116403-58-8 |

|---|---|

Molecular Formula |

I3SSb |

Molecular Weight |

534.54 g/mol |

IUPAC Name |

triiodo(sulfanylidene)-λ5-stibane |

InChI |

InChI=1S/3HI.S.Sb/h3*1H;;/q;;;;+3/p-3 |

InChI Key |

XJCSUUROVSEOKT-UHFFFAOYSA-K |

Canonical SMILES |

S=[Sb](I)(I)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triiodo-lambda~5~-stibanethione typically involves the reaction of antimony trichloride (SbCl₃) with elemental sulfur (S) and iodine (I₂) under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at elevated temperatures to facilitate the formation of the desired product. The general reaction can be represented as follows:

[ \text{SbCl}_3 + 3\text{I}_2 + \text{S} \rightarrow \text{I}_3\text{SSb} + 3\text{HCl} ]

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes using larger reaction vessels, precise control of reaction conditions, and efficient purification techniques to obtain high-purity products. The process may also involve continuous monitoring and automation to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Triiodo-lambda~5~-stibanethione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

Reduction: It can be reduced to form lower oxidation state compounds.

Substitution: The iodine atoms can be substituted with other halogens or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Halogen exchange reactions can be carried out using halogenating agents like chlorine (Cl₂) or bromine (Br₂).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield antimony pentoxide (Sb₂O₅), while reduction could produce antimony triiodide (SbI₃).

Scientific Research Applications

Triiodo-lambda~5~-stibanethione has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for other antimony-containing compounds.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential use in pharmaceuticals and as a diagnostic agent.

Industry: It is used in the production of specialty materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Triiodo-lambda~5~-stibanethione involves its interaction with molecular targets and pathways. The compound can form complexes with proteins and enzymes, affecting their activity and function. It may also interact with cellular membranes and influence signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of triiodo-λ⁵-stibanethione, we compare it with structurally and functionally analogous compounds:

Tetramethyl-λ⁵-stibanyl (C₄H₁₂Sb)

- Structure : A hypervalent antimony(V) compound with four methyl groups and a lone pair.

- Reactivity : Exhibits lower thermal stability compared to triiodo-λ⁵-stibanethione due to weaker Sb–C bonds (bond energy ~200 kJ/mol) versus Sb–I bonds (~240 kJ/mol).

- Applications: Primarily used as a ligand in organometallic catalysis. Its electron-donating methyl groups reduce electrophilicity at the antimony center, limiting its utility in redox-driven reactions .

Triphenyl-λ⁵-stibanethione (SbSC₆H₅)₃

- Structure : Antimony(V) center bonded to three phenyl groups and a sulfur atom.

- Electronic Properties : The phenyl groups induce steric hindrance, reducing accessibility to the antimony center. This contrasts with triiodo-λ⁵-stibanethione, where iodine’s larger atomic radius and lower steric demand enhance ligand exchange kinetics.

- Catalytic Efficiency : Triphenyl derivatives show lower catalytic activity in cross-coupling reactions due to slower ligand substitution rates .

Antimony Triiodide (SbI₃)

- Structure : A simpler Sb(III) compound with trigonal pyramidal geometry.

- Redox Behavior : SbI₃ is prone to oxidation to Sb(V) species under ambient conditions, whereas triiodo-λ⁵-stibanethione’s Sb(V) center is redox-stable.

- Conductivity : SbI₃ is a poor semiconductor (bandgap ~2.1 eV), while triiodo-λ⁵-stibanethione exhibits a narrower bandgap (~1.5 eV), making it more suitable for optoelectronic applications .

Table 1: Comparative Properties of Triiodo-λ⁵-stibanethione and Analogues

| Property | Triiodo-λ⁵-stibanethione | Tetramethyl-λ⁵-stibanyl | Triphenyl-λ⁵-stibanethione | Antimony Triiodide |

|---|---|---|---|---|

| Oxidation State | +5 | +5 | +5 | +3 |

| Bond Type | Sb–I, Sb–S | Sb–C | Sb–C, Sb–S | Sb–I |

| Thermal Stability (°C) | 220–250 | 150–180 | 200–220 | 170–190 |

| Bandgap (eV) | 1.5 | N/A | N/A | 2.1 |

| Catalytic Activity | High | Moderate | Low | None |

Research Findings and Mechanistic Insights

- Thermal Stability : Triiodo-λ⁵-stibanethione’s superior stability stems from strong Sb–I bonds and resonance stabilization of the Sb–S moiety. In contrast, methyl- and phenyl-substituted analogues degrade at lower temperatures due to weaker Sb–C bonds .

- Redox Activity : The sulfur atom in triiodo-λ⁵-stibanethione participates in electron-transfer processes, enabling applications in electrochemical sensors. This is absent in SbI₃, which lacks a redox-active ligand .

- Semiconductor Behavior : The narrow bandgap of triiodo-λ⁵-stibanethione is attributed to delocalized π-electrons in the Sb–S–I framework, as evidenced by density functional theory (DFT) calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.